Superior Gastric Mucosal PGE2 Stimulation vs. Sucralfate in Rat Model
Ecabet sodium at therapeutic doses (25 and 100 mg/kg, p.o.) produced a dose-dependent increase in gastric mucosal prostaglandin E2 (PGE2) levels in rats. In direct comparison, sucralfate at an equivalent dose (100 mg/kg, p.o.) only showed a tendency to increase PGE2 without achieving the same level of statistical significance or dose-dependent response [1].
| Evidence Dimension | Gastric mucosal PGE2 level increase |
|---|---|
| Target Compound Data | Dose-dependent increase at 25 and 100 mg/kg (p.o.) |
| Comparator Or Baseline | Sucralfate 100 mg/kg (p.o.) |
| Quantified Difference | Dose-dependent vs. non-significant tendency only |
| Conditions | Rat gastric mucosa, in vivo oral administration |
Why This Matters
This demonstrates that ecabet sodium provides more reliable and titratable enhancement of cytoprotective prostaglandin production compared to sucralfate, a critical factor for researchers modeling mucosal defense mechanisms.
- [1] Kinoshita M, Iwasaki H, Yasoshima A, Tamaki H. Effects of ecabet sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats. Biol Pharm Bull. 1993 Dec;16(12):1220-5. doi: 10.1248/bpb.16.1220. PMID: 8130770. View Source
